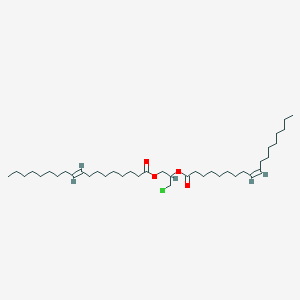

MCPD dioleate

Description

Properties

CAS No. |

69161-73-5 |

|---|---|

Molecular Formula |

C39H71ClO4 |

Molecular Weight |

639.4 g/mol |

IUPAC Name |

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |

InChI Key |

BLQSPZHGZHJLGB-CLFAGFIQSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

(9Z)-9-Octadecenoic Acid 1,1’-[1-(Chloromethyl)-1,2-ethanediyl] Ester; Oleic Acid (Chloromethyl)ethylene Ester; 3-Chloro-1,2-propanediol Dioleate; |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-MCPD Dioleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-monochloropropane-1,2-diol (3-MCPD) dioleate. While much of the existing literature focuses on the formation of 3-MCPD esters as food contaminants during oil refining, the underlying chemical principles can be applied to their deliberate synthesis for use as analytical standards or in research applications. This document outlines the core chemical reactions, proposes detailed experimental protocols, and presents quantitative data from related studies to inform synthetic strategies.

Core Synthesis Pathways

The synthesis of 3-MCPD dioleate primarily revolves around the esterification of the diol backbone of 3-MCPD with two oleic acid molecules. The main approaches to achieve this are direct esterification, transesterification, and pathways involving reactive intermediates.

Direct Esterification

Direct esterification involves the reaction of 3-MCPD with oleic acid, typically in the presence of an acid catalyst to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of 3-MCPD. Alternatively, coupling agents can be used to activate the carboxylic acid.

This classic method involves heating the reactants with a strong acid catalyst. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction.

For a milder approach that avoids high temperatures and strong acids, dicyclohexylcarbodiimide (DCC) can be used as a coupling agent. DCC activates the carboxylic acid group of oleic acid, facilitating the esterification with 3-MCPD. This method is advantageous when dealing with heat-sensitive compounds.[1][2]

Transesterification

Transesterification is a common method for producing esters by reacting an existing ester with an alcohol. In the context of 3-MCPD dioleate synthesis, this could involve the reaction of a triolein (the triglyceride of oleic acid) with 3-MCPD. This reaction can be catalyzed by acids, bases, or enzymes.

Lipases are enzymes that can catalyze the hydrolysis and synthesis of esters. The use of lipases for transesterification offers a high degree of specificity and milder reaction conditions compared to chemical catalysts.[3] For the synthesis of 3-MCPD dioleate, a lipase could be used to catalyze the reaction between triolein and 3-MCPD.

Synthesis via Reactive Intermediates

The formation of 3-MCPD esters in edible oils often proceeds through reactive intermediates. While these pathways are typically associated with contaminant formation, they can be adapted for synthetic purposes.

Under acidic and high-temperature conditions, acylglycerols can form a cyclic acyloxonium ion intermediate.[4] This highly reactive intermediate can then be attacked by a chloride ion to form a 3-MCPD ester. For synthetic purposes, a diacylglycerol of oleic acid (diolein) could be used as a precursor.

Glycidyl esters can serve as precursors to 3-MCPD esters.[5] The synthesis would first involve the formation of glycidyl oleate, which is then reacted with a chloride source to open the epoxide ring and form the 3-MCPD monoester. A subsequent esterification step would be required to produce the dioleate.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of 3-MCPD dioleate based on the pathways described above. These are generalized procedures and may require optimization for specific laboratory conditions and desired yields.

Protocol 1: Acid-Catalyzed Direct Esterification of 3-MCPD with Oleic Acid

Objective: To synthesize 3-MCPD dioleate via Fischer esterification.

Materials:

-

3-monochloropropane-1,2-diol (3-MCPD)

-

Oleic acid (≥99% purity)

-

Sulfuric acid (concentrated)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-MCPD (1 molar equivalent), oleic acid (2.2 molar equivalents), and toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of reactants).

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (no further water is collected or starting materials are consumed), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate gradient) to obtain pure 3-MCPD dioleate.

Protocol 2: DCC-Mediated Direct Esterification of 3-MCPD with Oleic Acid

Objective: To synthesize 3-MCPD dioleate under mild conditions using a coupling agent.

Materials:

-

3-monochloropropane-1,2-diol (3-MCPD)

-

Oleic acid (≥99% purity)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (anhydrous)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve oleic acid (2.2 molar equivalents) and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Add 3-MCPD (1 molar equivalent) to the solution and stir.

-

Cool the mixture in an ice bath and add a solution of DCC (2.2 molar equivalents) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil via column chromatography to isolate 3-MCPD dioleate.

Protocol 3: Lipase-Catalyzed Transesterification of Triolein with 3-MCPD

Objective: To synthesize 3-MCPD dioleate using an enzymatic catalyst.

Materials:

-

Triolein (≥99% purity)

-

3-monochloropropane-1,2-diol (3-MCPD)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous hexane or other suitable organic solvent

-

Molecular sieves

-

Shaking incubator or stirred reactor

-

Filtration apparatus

Procedure:

-

Dissolve triolein (1 molar equivalent) and 3-MCPD (e.g., 3-5 molar equivalents to drive the equilibrium) in anhydrous hexane in a sealed flask.

-

Add molecular sieves to remove any traces of water.

-

Add the immobilized lipase (e.g., 5-10% by weight of substrates).

-

Incubate the mixture in a shaking incubator at a suitable temperature for the chosen lipase (e.g., 40-60°C) for 24-72 hours.

-

Monitor the formation of 3-MCPD dioleate by GC or HPLC.

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

-

Evaporate the solvent from the filtrate.

-

The resulting product mixture will contain unreacted starting materials, mono- and dioleate esters of 3-MCPD, and glycerol. Purify by column chromatography to isolate the desired 3-MCPD dioleate.

Data Presentation

The following tables summarize quantitative data related to the formation of 3-MCPD esters from studies on food processing, which can provide insights into potential reaction conditions for synthesis. It is important to note that these conditions are for contaminant formation and not optimized for synthetic yield.

Table 1: Influence of Temperature on 3-MCPD Ester Formation

| Precursor(s) | Temperature (°C) | Time (min) | Matrix | 3-MCPD Ester Concentration | Reference |

| Rapeseed Oil | 180 - 270 | 20 | Oil Deodorization | Substantial increase from 210°C | |

| Palm Oil | 240 - 270 | N/A | Oil Deodorization | High formation expected | |

| Soybean Oil | 100 - 230 | 30 | Model System | Decreased with increasing temperature | |

| Diacylglycerols | >200 | N/A | General Formation | Formation occurs |

Table 2: Influence of Precursors on 3-MCPD Ester Formation

| Precursor | Chloride Source | Temperature (°C) | Matrix | Relative Yield | Reference |

| 1-Monopalmitin | NaCl | 230 | Model System | Highest | |

| 1,3-Dipalmitin | NaCl | 230 | Model System | Medium | |

| Tripalmitin | NaCl | 230 | Model System | Lowest | |

| Diacylglycerols | Chloride | High | Oil Refining | Form 2-5 times faster than monoacylglycerols |

Visualizations

The following diagrams illustrate the key synthesis pathways for 3-MCPD dioleate.

References

- 1. Synthetic reagent & its applications:Dicyclohexyl carbodiimide | PPTX [slideshare.net]

- 2. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]

- 3. Lipase-catalyzed methanolysis of triricinolein in organic solvent to produce 1,2(2,3)-diricinolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

The Uninvited Guest: An In-depth Technical Guide to the Natural Occurrence of MCPD Dioleate in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, occurrence, analysis, and toxicological implications of 2- and 3-monochloropropane-1,2-diol (MCPD) esters, with a focus on MCPD dioleate, in various food matrices. These process contaminants, primarily found in refined vegetable oils and fats, have garnered significant attention due to their potential health risks. This document is intended to be a valuable resource for professionals involved in food safety, quality control, and toxicological research.

Introduction: The Emergence of a Process Contaminant

Esters of 2- and 3-monochloropropane-1,2-diol (2-MCPD and 3-MCPD) are not naturally present in raw food materials. Instead, they are process-induced contaminants that form during the high-temperature refining of edible oils and fats, particularly during the deodorization step, which is crucial for removing undesirable tastes and odors. The presence of chloride ions, whether naturally occurring or introduced during processing, is a key factor in their formation.[1][2]

The highest concentrations of these esters are typically found in refined palm oil and its fractions, but they are also present in other refined vegetable oils such as sunflower, soybean, rapeseed, and coconut oil, as well as marine oils.[3] Consequently, a wide array of processed foods containing these oils as ingredients, including infant formula, margarine, bakery products, and fried foods, can be sources of dietary exposure to MCPD esters.[4][5]

From a toxicological standpoint, the primary concern is the potential for these esters to hydrolyze in the gastrointestinal tract, releasing free 3-MCPD and its precursor, glycidol (from co-formed glycidyl esters). 3-MCPD is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC) and has been shown in animal studies to primarily affect the kidneys and male reproductive system.

Formation Pathways of this compound

The formation of 3-MCPD esters from triglycerides, such as dioleate, is a complex process that occurs at temperatures exceeding 200°C. The proposed mechanism involves the formation of a cyclic acyloxonium ion intermediate from di- or triglycerides. This intermediate then reacts with chloride ions, leading to the formation of MCPD esters. Diacylglycerols (DAGs) are considered more reactive precursors than triacylglycerols (TAGs).

Quantitative Occurrence of MCPD Esters in Food Matrices

The concentration of 2-MCPD and 3-MCPD esters can vary significantly depending on the type of oil, the refining process, and the food product. The following table summarizes the levels of these contaminants found in various food matrices, as reported in several studies. It is important to note that most studies report the total concentration of 2-MCPD or 3-MCPD esters (expressed as the free form) rather than specifically this compound.

| Food Matrix | 2-MCPD Esters (mg/kg) | 3-MCPD Esters (mg/kg) | Glycidyl Esters (mg/kg) | Reference(s) |

| Refined Vegetable Oils | ||||

| Palm Oil / Olein | ND - 0.82 | |||

| Sunflower Oil | ||||

| Soybean Oil | - | 0.18 - 0.61 | 0.31 - 1.84 | |

| Rapeseed (Canola) Oil | - | 0.005 - 0.31 | - | |

| Rice Bran Oil | - | up to 10.914 | up to 7.110 | |

| Grapeseed Oil | - | up to 10.914 | up to 7.110 | |

| Processed Foods | ||||

| Infant Formula | - | 0.005 - 0.669 | ||

| Margarine | - | 0.17 - 1.17 | - | |

| Biscuits | - | High | - | |

| Potato Chips | Detected | Detected | Detected | |

| Processed Cheese | up to 4.05 | up to 1.25 | up to 0.90 | |

| Bakery Products (Bitifor) | High | High | High |

ND: Not Detected;

Experimental Protocols for Analysis

The analysis of MCPD esters is typically performed using indirect methods, which involve the cleavage of the ester bond to release free MCPD, followed by derivatization and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The American Oil Chemists' Society (AOCS) has established official methods for this purpose.

AOCS Official Method Cd 29a-13: A Step-by-Step Overview

This method allows for the determination of 2- and 3-MCPD fatty acid esters and glycidyl esters in edible oils and fats.

Principle: Glycidyl esters are first converted to 3-monobromopropanediol (3-MBPD) monoesters. Subsequently, all MCPD and MBPD esters are transesterified to their free forms. The resulting diols are then derivatized with phenylboronic acid (PBA) for GC-MS analysis.

Reagents and Materials:

-

Internal Standards: Deuterated 3-MCPD dipalmitate (PP-3-MCPD-d5) and deuterated glycidyl palmitate (Gly-P-d5).

-

Solvents: Tetrahydrofuran (THF), n-heptane, methanol.

-

Reagents: Sulfuric acid, sodium bromide, sodium hydrogen carbonate, sodium sulfate, phenylboronic acid.

-

Equipment: Screw-cap glass tubes, vortex mixer, water bath or oven (40°C and 50°C), centrifuge, nitrogen evaporator, GC-MS system.

Procedure:

-

Sample Preparation:

-

Weigh approximately 100 mg of the oil or fat sample into a screw-cap glass tube.

-

Add internal standard solutions (PP-3-MCPD-d5 and Gly-P-d5) and 2 mL of THF. Vortex to dissolve.

-

-

Conversion of Glycidyl Esters:

-

Add 30 µL of an acidified aqueous solution of sodium bromide.

-

Vortex and incubate at 50°C for 15 minutes.

-

Stop the reaction by adding 3 mL of 0.6% sodium hydrogen carbonate solution.

-

-

Acid Transesterification:

-

Add 1.8 mL of a 1.8% (v/v) solution of sulfuric acid in methanol.

-

Seal the tube tightly, vortex, and incubate at 40°C for 16 hours (overnight).

-

-

Extraction and Cleanup:

-

Stop the reaction with 0.5 mL of saturated sodium hydrogen carbonate solution.

-

Add 2 mL of n-heptane and 2 mL of 20% sodium sulfate solution. Vortex and centrifuge to separate the layers.

-

Remove and discard the upper n-heptane layer containing fatty acid methyl esters (FAMEs). Repeat the extraction.

-

-

Derivatization:

-

To the lower aqueous phase, add 250 µL of saturated phenylboronic acid solution.

-

Vortex and incubate in an ultrasonic bath at room temperature for 5 minutes.

-

-

Final Extraction:

-

Extract the PBA derivatives with 1 mL of n-heptane. Repeat the extraction.

-

Combine the n-heptane extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of n-heptane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: 1 µL, splitless mode.

-

Carrier Gas: Helium.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A suitable temperature gradient to separate the derivatized analytes. A typical program might start at 80°C, ramp up to 300°C, and hold.

-

MS Detection: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for quantification of the characteristic ions of the PBA derivatives of 2-MCPD, 3-MCPD, and 3-MBPD.

-

Toxicological Signaling Pathways

Upon ingestion, MCPD esters are hydrolyzed by lipases in the digestive tract to free 3-MCPD. Studies have shown that 3-MCPD can induce nephrotoxicity (kidney damage). One of the proposed molecular mechanisms involves the activation of the JNK/p53 signaling pathway, which leads to apoptosis (programmed cell death) in renal tubular cells.

The activation of c-Jun N-terminal kinase (JNK) leads to the phosphorylation of the tumor suppressor protein p53. This, in turn, modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately triggering the caspase cascade and resulting in cell death.

Conclusion and Future Perspectives

The presence of this compound and other MCPD esters in food matrices, particularly in refined oils, is a significant food safety concern. Understanding their formation during food processing is crucial for developing effective mitigation strategies. Standardized and robust analytical methods are essential for accurate monitoring and regulatory compliance. Further research is needed to fully elucidate the toxicological mechanisms of different MCPD esters and to assess the long-term health risks associated with dietary exposure. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working to ensure the safety and quality of the global food supply.

References

- 1. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 3. fda.gov [fda.gov]

- 4. aminer.org [aminer.org]

- 5. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

MCPD dioleate formation mechanism in edible oils

An In-depth Technical Guide on the Formation Mechanism of MCPD Dioleate in Edible Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of 3-monochloropropane-1,2-diol (3-MCPD) dioleate, a significant process contaminant found in refined edible oils. The document details the chemical pathways, influencing factors, and standard experimental protocols for analysis, presenting quantitative data and visual diagrams to facilitate understanding.

The formation of 3-MCPD esters, including this compound, is a complex process that primarily occurs during the deodorization step of edible oil refining, which involves high temperatures (typically >200°C) and low moisture conditions[1][2][3][4]. The fundamental requirements for the reaction are the presence of acylglycerol precursors and a source of chlorine[5].

1.1 Precursors

-

Acylglycerols: While triacylglycerols (TAGs) are the main component of oils, partial acylglycerols, such as diacylglycerols (DAGs) and monoacylglycerols (MAGs), are considered more potent precursors to MCPD esters. Palm oil, for instance, naturally has a higher DAG content (6-10%) compared to other vegetable oils (1-3%), which may contribute to the higher levels of MCPD esters found within it. Studies have shown that 3-MCPD esters form approximately 2-5 times faster from DAGs than from MAGs.

-

Chlorine Source: Both inorganic (e.g., chloride ions from salts) and organic chlorine compounds can act as chlorine donors. During deodorization, organochlorines present in the oil can thermally degrade to produce hydrogen chloride (HCl) gas, which is a key reactive compound in the formation of MCPD esters.

1.2 Proposed Chemical Pathways

Several mechanisms have been proposed for the formation of 3-MCPD esters from acylglycerols. The most widely supported pathways involve an acyloxonium ion intermediate.

-

Acyloxonium Ion Pathway: This is considered the predominant mechanism. The reaction is initiated by the protonation of a fatty acid ester group on a TAG or DAG molecule by a proton donor like HCl. This is followed by the elimination of a fatty acid, leading to the formation of a cyclic acyloxonium ion intermediate. A subsequent nucleophilic attack by a chloride ion (Cl⁻) on one of the glycerol backbone's primary carbons (sn-1 or sn-3) opens the ring and forms the 3-MCPD diester. This pathway favors the formation of the ester at the sn-1(3) position.

-

Free Radical-Mediated Pathway: Another proposed mechanism involves free radicals. This pathway suggests the formation of five or six-membered cyclic acyloxonium free radicals (CAFR) from monoacylglycerols, which then react to form MCPD esters. The ability of antioxidants to mitigate the formation of MCPD esters lends support to this free radical mechanism.

-

Direct Nucleophilic Substitution: Earlier theories suggested a direct nucleophilic substitution by a chloride anion at a glycerol carbon, replacing either a hydroxyl group (on MAGs/DAGs) or an ester group (on TAGs). However, these pathways are considered less likely than the acyloxonium ion mechanism.

-

Role of Glycidyl Esters (GE): Glycidyl esters are another class of process contaminants formed at high temperatures, often from the same DAG and MAG precursors. GEs can be converted into 3-MCPD esters through a ring-opening reaction upon attack by a chloride ion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formation mechanisms of monochloropropanediol (MCPD) fatty acid diesters in refined palm (Elaeis guineensis) oil and related fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 3-MCPD Dioleate Esters: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Monochloropropane-1,2-diol (3-MCPD) esters are process-induced chemical contaminants found in a variety of thermally processed foods, particularly refined vegetable oils. Among these, 3-MCPD dioleate, a diester of 3-MCPD and oleic acid, has garnered significant attention due to its potential biological activities and toxicological implications. This technical guide provides a comprehensive overview of the current scientific understanding of the biological effects of 3-MCPD dioleate esters, with a focus on their metabolism, target organ toxicity, and the underlying molecular mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to assess the risks associated with these compounds and to explore potential avenues for mitigation and therapeutic intervention.

Metabolism and Bioavailability

The primary toxicological concern with 3-MCPD dioleate is its hydrolysis in the gastrointestinal tract, which releases free 3-MCPD.[1] In vivo studies in rats have demonstrated that after oral administration, 3-MCPD diesters are enzymatically hydrolyzed, and the released 3-MCPD is then absorbed and distributed to various organs and tissues, including the blood.[1] While the pattern of toxicity of 3-MCPD esters is similar to that of free 3-MCPD, some evidence suggests that the toxicity of the diesters may be milder, potentially due to incomplete hydrolysis in the gastrointestinal tract.[2]

Target Organ Toxicity

Consistent with the toxicity profile of free 3-MCPD, the primary target organs for the adverse effects of 3-MCPD dioleate are the kidneys and the male reproductive system.[2][3]

Renal Toxicity

Animal studies have shown a clear link between exposure to 3-MCPD esters and adverse renal effects. In a 13-week subchronic toxicity study in F344 rats, administration of 3-MCPD oleate diester (CDO) resulted in significantly increased absolute and relative kidney weights at medium and high doses. Histopathological examinations in other studies have revealed renal tubular hyperplasia as a key lesion following chronic exposure to 3-MCPD. The mechanism of nephrotoxicity is believed to involve the induction of apoptosis and necroptosis in renal proximal tubular cells.

Male Reproductive Toxicity

The male reproductive system is another primary target for 3-MCPD-induced toxicity. Studies on free 3-MCPD have demonstrated effects such as reduced sperm motility and count, as well as histopathological changes in the testes and epididymis. A 13-week study with 3-MCPD oleate diester observed a significant increase in apoptotic epithelial cells in the initial segment of the epididymis in male rats treated with a high dose.

Quantitative Toxicological Data

The following table summarizes the key quantitative findings from a 13-week repeated dose oral toxicity study of 3-MCPD oleate diester (CDO) in F344 rats, as reported by Onami et al. (2014).

| Parameter | Species/Sex | Dose Group (mg/kg BW/day) | Observation | Reference |

| Kidney Weight | F344 Rat / Male | 60 (Mid) | Significant increase in absolute and relative kidney weight | |

| F344 Rat / Male | 240 (High) | Significant increase in absolute and relative kidney weight | ||

| F344 Rat / Female | 60 (Mid) | Significant increase in absolute and relative kidney weight | ||

| F344 Rat / Female | 240 (High) | Significant increase in absolute and relative kidney weight | ||

| Liver Weight | F344 Rat / Male | 240 (High) | Significant increase in relative liver weight | |

| F344 Rat / Female | 240 (High) | Significant increase in relative liver weight | ||

| Apoptosis in Epididymis | F344 Rat / Male | 240 (High) | Significant increase in apoptotic epithelial cells in the initial segment | |

| No-Observed-Adverse-Effect Level (NOAEL) | F344 Rat | 15 | Suggested NOAEL for 3-MCPD oleate diester |

Signaling Pathways Involved in Toxicity

Recent research has begun to elucidate the molecular signaling pathways that are disrupted by 3-MCPD esters, leading to cellular damage and organ toxicity. Two key pathways implicated in 3-MCPD ester-induced renal injury are the JNK/p53 pathway, leading to apoptosis, and the RIPK1/RIPK3/MLKL pathway, which mediates necroptosis.

JNK/p53 Signaling Pathway in Apoptosis

The c-Jun N-terminal kinase (JNK) signaling pathway is activated in response to various cellular stresses and plays a crucial role in apoptosis. In the context of 3-MCPD ester-induced nephrotoxicity, the activation of JNK is a key event. Activated JNK can then phosphorylate and activate the tumor suppressor protein p53. This activation of the JNK/p53 signaling axis can subsequently modulate the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, ultimately leading to the execution of the apoptotic program in renal tubular cells.

RIPK1/RIPK3/MLKL Signaling Pathway in Necroptosis

Necroptosis is a form of programmed necrosis that is executed independently of caspases. This pathway is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). Upon stimulation by factors such as TNF-α, RIPK1 and RIPK3 form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and inflammation. 3-MCPD esters have been shown to induce the expression of RIPK1, RIPK3, and MLKL, thereby activating this necroptotic pathway in renal cells.

Experimental Protocols

13-Week Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408 and Onami et al., 2014)

This protocol outlines a 13-week (90-day) repeated dose oral toxicity study to assess the subchronic toxicity of 3-MCPD dioleate.

1. Test Animals:

-

Species: Rat (preferably a commonly used laboratory strain, e.g., F344 or Sprague-Dawley).

-

Age: Young, healthy adult animals at the start of the study (e.g., 6-8 weeks old).

-

Sex: Both males and females are to be used.

-

Group Size: At least 10 animals of each sex per dose group.

2. Housing and Diet:

-

Animals should be housed in appropriate cages under standard laboratory conditions (temperature, humidity, light/dark cycle).

-

Standard laboratory diet and drinking water should be provided ad libitum.

3. Test Substance and Dosing:

-

Test Substance: 3-MCPD dioleate.

-

Vehicle: A suitable vehicle in which the test substance is stable and can be homogenously suspended (e.g., olive oil).

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group should be used. Dose selection should be based on previous acute or short-term toxicity data. For example, Onami et al. (2014) used doses of 15, 60, and 240 mg/kg body weight/day for 3-MCPD oleate diester.

-

Administration: The test substance is administered orally by gavage, once daily, five to seven days a week, for 13 weeks.

4. Observations:

-

Clinical Signs: Animals should be observed daily for any clinical signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly throughout the study.

-

Hematology and Clinical Biochemistry: Blood samples should be collected at termination for analysis of hematological and clinical chemistry parameters.

-

Ophthalmological Examination: Conducted before the start of the study and at termination.

5. Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

-

Organ Weights: The weights of key organs (e.g., kidneys, liver, testes, epididymides) should be recorded.

-

Histopathology: A comprehensive histopathological examination of organs and tissues from the control and high-dose groups should be performed. Any lesions observed in the high-dose group should be examined in the lower dose groups to establish a dose-response relationship.

Analytical Method for 3-MCPD Dioleate in Biological Samples (GC-MS)

This protocol provides a general outline for the determination of 3-MCPD esters in biological matrices like serum and tissue using Gas Chromatography-Mass Spectrometry (GC-MS). This is an indirect method that measures the total 3-MCPD released from its esters.

1. Sample Preparation and Extraction:

-

Homogenize tissue samples.

-

For serum or homogenized tissue, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isopropanol) to isolate the lipid fraction containing the 3-MCPD esters.

-

An internal standard (e.g., deuterated 3-MCPD-d5) should be added at the beginning of the extraction process for accurate quantification.

2. Transesterification:

-

The extracted lipid fraction is subjected to alkaline-catalyzed transesterification (e.g., using sodium methoxide in methanol) to cleave the fatty acid chains from the 3-MCPD backbone, releasing free 3-MCPD.

3. Derivatization:

-

The free 3-MCPD is then derivatized to a more volatile and thermally stable compound suitable for GC analysis. A common derivatizing agent is phenylboronic acid (PBA).

4. GC-MS Analysis:

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a mid-polarity column).

-

Injection: Use a split/splitless or PTV inlet, typically in splitless mode for higher sensitivity.

-

Oven Temperature Program: An optimized temperature program is used to separate the derivatized 3-MCPD from other sample components.

-

Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of 3-MCPD is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of 3-MCPD standards.

Conclusion

3-MCPD dioleate esters represent a significant area of interest in food safety and toxicology. Their biological activity is primarily mediated by the in vivo release of free 3-MCPD, which targets the kidneys and male reproductive system. The underlying mechanisms of toxicity involve the induction of apoptosis and necroptosis through the disruption of specific signaling pathways. The experimental protocols and analytical methods outlined in this guide provide a framework for further research into the toxicokinetics, mechanisms of action, and risk assessment of these compounds. A deeper understanding of the biological activity of 3-MCPD dioleate esters is crucial for the development of effective strategies to mitigate their formation in food and to protect public health.

References

Thermal Degradation of 3-MCPD Dioleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal degradation products of 3-monochloropropane-1,2-diol (3-MCPD) dioleate. 3-MCPD esters are process contaminants formed in refined edible oils and fat-containing foods at high temperatures.[1][2] Due to their potential health risks, understanding their thermal degradation is crucial for food safety and toxicology studies. This document summarizes quantitative data on the degradation of related 3-MCPD esters, details the experimental protocols for their analysis, and provides visualizations of the degradation pathways.

Thermal Degradation Pathways and Products

The thermal degradation of 3-MCPD esters, including by analogy 3-MCPD dioleate, proceeds through three primary pathways: isomerization, dechlorination, and deacylation.[3][4] High temperatures, such as those used in oil refining and frying, drive these reactions.[5]

-

Isomerization: This is a rapid process where 3-MCPD diesters are converted to their 2-MCPD isomers. At 260°C, this equilibrium can be reached within two hours.

-

Dechlorination: This pathway involves the removal of the chlorine atom, leading to the formation of corresponding monoglycerides (MAGs) and diglycerides (DAGs). Studies suggest that dechlorination is a preferred initial degradation step over deacylation.

-

Deacylation: This process involves the removal of one or both fatty acid chains (in this case, oleic acid) from the glycerol backbone, leading to the formation of 3-MCPD monooleate and free 3-MCPD.

Quantitative Analysis of Thermal Degradation

While specific quantitative data for the thermal degradation of 3-MCPD dioleate is limited in publicly available literature, extensive studies on similar 3-MCPD diesters, such as dipalmitate and dilaurate, provide valuable insights. The degradation pathways and relative product distributions are expected to be analogous for 3-MCPD dioleate.

A study by Ermacora and Hrncirik (2014) investigated the thermal degradation of pure 3-MCPD dipalmitate and dilaurate at temperatures ranging from 180°C to 260°C over 24 hours. The results showed a significant degradation of 30% to 70%, which correlated with the applied temperature.

Table 1: Degradation of 3-MCPD Dipalmitate and Dilaurate after 24 hours at Various Temperatures

| Temperature (°C) | 3-MCPD Dipalmitate Degradation (%) | 3-MCPD Dilaurate Degradation (%) |

| 180 | ~30 | ~35 |

| 200 | ~40 | ~45 |

| 220 | ~50 | ~55 |

| 240 | ~60 | ~65 |

| 260 | ~70 | ~70 |

Source: Adapted from Ermacora and Hrncirik, 2014. Note: These values are for dipalmitate and dilaurate esters and serve as an approximation for dioleate.

Table 2: Formation of 3-MCPD Esters and Glycidyl Esters from Diolein at Various Temperatures

A study by Shimizu et al. (2013) heated pure diolein with a chloride source at temperatures from 180°C to 240°C. The levels of 3-MCPD esters and glycidyl esters (a related processing contaminant) reached a plateau depending on the temperature.

| Heating Temperature (°C) | 3-MCPD Ester Concentration (mg/kg) | Glycidyl Ester Concentration (mg/kg) |

| 180 | ~0.5 | ~40 |

| 200 | ~1.0 | ~70 |

| 220 | ~1.5 | ~100 |

| 240 | ~1.6 | ~120 |

Source: Adapted from Shimizu et al., 2013. Note: These values represent the formation from a precursor, not the degradation of the ester itself, but are relevant to the thermal behavior of these compounds.

Experimental Protocols for Analysis

The analysis of 3-MCPD esters and their degradation products is typically performed using indirect methods involving gas chromatography-mass spectrometry (GC-MS) after hydrolysis and derivatization, or direct methods using liquid chromatography-mass spectrometry (LC-MS). Several official methods have been established by organizations like AOCS (American Oil Chemists' Society) and ISO (International Organization for Standardization).

Indirect Method (Based on AOCS Official Method Cd 29c-13)

This method is widely used for the quantification of total 3-MCPD esters.

3.1.1. Principle

3-MCPD esters are transesterified with an alkaline catalyst to release free 3-MCPD. Glycidyl esters, which are often co-contaminants, are converted to a stable derivative. The released 3-MCPD is then derivatized with phenylboronic acid (PBA) to increase its volatility for GC-MS analysis. Quantification is performed using an isotopically labeled internal standard.

3.1.2. Materials and Reagents

-

3-MCPD dioleate standard

-

rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 (internal standard)

-

tert-Butyl methyl ether (TBME)

-

Sodium methoxide solution in methanol

-

Acidic sodium bromide solution

-

Sodium bicarbonate solution

-

Phenylboronic acid (PBA) solution

-

Hexane

-

Anhydrous sodium sulfate

3.1.3. Sample Preparation Workflow

-

Sample Weighing and Internal Standard Spiking: Weigh 100 mg of the oil sample into a screw-cap vial. Add a known amount of the internal standard solution.

-

Transesterification: Add sodium methoxide solution to the sample, vortex, and incubate to cleave the fatty acids from the glycerol backbone.

-

Neutralization and Extraction: Stop the reaction by adding an acidic solution. Extract the fatty acid methyl esters (FAMEs) with hexane.

-

Derivatization: Add PBA solution to the aqueous layer containing the free 3-MCPD. Heat the mixture to form the phenylboronate derivative.

-

Final Extraction: Extract the derivatized 3-MCPD with hexane. The hexane layer is then concentrated and analyzed by GC-MS.

3.1.4. GC-MS Analysis

-

Column: A mid-polarity capillary column (e.g., DB-5ms) is typically used.

-

Injector: Splitless injection is commonly employed.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high sensitivity and selectivity.

Direct Method (LC-MS/MS)

Direct methods allow for the analysis of intact 3-MCPD esters without prior hydrolysis, providing information on the specific fatty acid composition of the esters.

3.2.1. Principle

The oil sample is diluted and purified using solid-phase extraction (SPE) to remove matrix interferences. The purified extract is then analyzed by LC-MS/MS.

3.2.2. Materials and Reagents

-

3-MCPD dioleate standard

-

Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, isopropanol)

-

SPE cartridges (e.g., C18)

3.2.3. Sample Preparation

-

Dilution: Dissolve a known amount of the oil sample in a suitable solvent.

-

SPE Cleanup: Pass the diluted sample through an SPE cartridge to remove interfering substances.

-

Elution and Concentration: Elute the 3-MCPD esters from the cartridge and concentrate the eluate before LC-MS/MS analysis.

3.2.4. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of organic solvents and water is used for separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the intact esters.

Visualization of Degradation Pathways

The following diagrams illustrate the key thermal degradation pathways of 3-MCPD dioleate.

Caption: Overview of the main thermal degradation pathways of 3-MCPD dioleate.

Caption: Proposed mechanism for the isomerization of 3-MCPD dioleate.

Caption: Simplified workflow of dechlorination and deacylation of 3-MCPD dioleate.

Conclusion

The thermal degradation of 3-MCPD dioleate is a complex process involving isomerization, dechlorination, and deacylation. While quantitative data specific to the dioleate are scarce, studies on analogous 3-MCPD esters provide a strong basis for understanding its behavior at elevated temperatures. The analytical methods outlined in this guide, particularly the official AOCS and ISO protocols, are essential for the accurate quantification of these compounds in various matrices. The provided diagrams offer a visual representation of the degradation pathways, which can aid in the development of mitigation strategies and in toxicological risk assessment. Further research focusing specifically on the thermal degradation kinetics of 3-MCPD dioleate is warranted to refine our understanding of its fate in thermally processed foods.

References

- 1. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 2. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 3. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of MCPD Dioleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-monochloropropane-1,2-diol (3-MCPD) esters are process-induced contaminants found in refined edible oils and fats. 3-MCPD dioleate, a diester of 3-MCPD, is a significant member of this class of compounds. Understanding the solubility of MCPD dioleate in various organic solvents is crucial for a range of applications, from toxicological studies and the development of analytical methods for its detection to its use in non-food related applications in drug development and material science. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data for a structurally similar compound, detailed experimental protocols for solubility determination, and a typical analytical workflow where solubility is a key parameter.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Ethanol | C₂H₅OH | ~10[1][2][3] | ~16.1 | Useful for creating stock solutions. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~10[2][3] | ~16.1 | A polar aprotic solvent. |

| Chloroform | CHCl₃ | Soluble | - | A common solvent for lipids. |

| Hexane | C₆H₁₄ | Soluble | - | A non-polar solvent often used in lipid extraction. |

| Acetone | (CH₃)₂CO | Soluble | - | A polar aprotic solvent. |

| Diethyl Ether | (C₂H₅)₂O | Soluble | - | A common solvent for lipid extraction. |

| Water | H₂O | Insoluble | - | As expected for a large lipid molecule. |

Note: The solubility of lipids can be influenced by factors such as temperature, the purity of the solute and solvent, and the presence of other substances.

Experimental Protocols

Determining the solubility of a compound like this compound in various organic solvents is a fundamental experimental procedure. The following is a generalized protocol for the widely used shake-flask method for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The amount of solute should be sufficient to ensure that a saturated solution is achieved with undissolved solid remaining.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed for a sufficient time to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted sample using a validated HPLC-ELSD or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Analytical Workflow for 3-MCPD Esters in Edible Oils

The solubility of this compound in organic solvents is a critical factor in the analytical methods used for its quantification in food matrices, particularly edible oils. The following workflow outlines a typical indirect method for the determination of 3-MCPD esters.

This workflow demonstrates the key stages in the analysis of 3-MCPD esters from an oil matrix. The solubility of the initial oil sample and the subsequent intermediates in the chosen organic solvents is essential for the efficiency of the extraction and derivatization steps.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, the data for its close structural analog, diolein, provides valuable insights for researchers. The provided experimental protocol for solubility determination offers a standardized approach for generating this data. Furthermore, understanding the role of solubility in the context of established analytical workflows for 3-MCPD esters highlights the practical importance of this fundamental physicochemical property. This guide serves as a foundational resource for professionals in research, drug development, and food safety who are working with or investigating this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of MCPD Dioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, analytical methodologies, and toxicological pathways associated with 3-MCPD dioleate. As a significant process contaminant in refined edible oils, understanding its characteristics is crucial for food safety, toxicology, and the development of potential mitigation strategies.

Core Physical and Chemical Properties

3-Monochloropropane-1,2-diol (3-MCPD) dioleate is the diester of 3-MCPD and oleic acid. It belongs to a class of chemical food contaminants known as chloropropanols, which are formed at high temperatures during the refining of fats and oils when a source of chlorine is present.[1][2][3] The toxicity of MCPD esters is primarily attributed to the release of free 3-MCPD following hydrolysis in the gastrointestinal tract.[2][3]

The majority of MCPD in refined oils is bound in esterified forms, including monoesters and diesters with various fatty acids. Due to its presence within complex lipid matrices, isolated physical constants for pure 3-MCPD dioleate are not widely published. The properties are often inferred from its constituent parts and related compounds.

Data Presentation: Physical and Chemical Properties

| Property | 3-MCPD Dioleate (1,2-Dioleoyl-3-chloropropanediol) | Free 3-MCPD (Parent Compound) |

| CAS Number | 69161-73-5 | 96-24-2 |

| Molecular Formula | C₃₉H₇₁ClO₄ | C₃H₇ClO₂ |

| Molecular Weight | 639.43 g/mol | 110.54 g/mol |

| Appearance | Oily Liquid (inferred) | Viscous, colorless liquid |

| Density | Not available | 1.32 g/cm³ |

| Melting Point | Not available | -40 °C |

| Boiling Point | Not available | 213 °C |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (inferred) | Soluble in water, alcohol, diethyl ether, acetone |

| Calculated LogP | 12.7552 | Not applicable |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | Not applicable |

| Rotatable Bonds | 34 | Not applicable |

Experimental Protocols for Analysis

The analysis of MCPD esters is complex due to the variety of potential fatty acid combinations. Methodologies are broadly categorized as indirect or direct. Indirect methods, which measure the free MCPD released after hydrolysis, are more common for routine analysis.

Indirect Analytical Methods (GC-MS based)

Indirect methods involve a chemically catalyzed transesterification to cleave the fatty acids from the glycerol backbone, liberating free MCPD. The free MCPD is then derivatized, typically with phenylboronic acid (PBA), and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). Several official methods exist, differing primarily in the catalysis step.

AOCS Official Method Cd 29a-13 (Unilever Method)

-

Principle: A slow, acid-catalyzed transesterification. It is considered a robust method for simultaneously determining 2-MCPD, 3-MCPD, and glycidyl esters.

-

Methodology:

-

Sample Preparation: A test portion of oil (approx. 0.1 g) is fortified with isotopically labeled internal standards for 2-MCPD, 3-MCPD, and glycidyl esters.

-

Glycidyl Ester Conversion: The sample is treated with an acidic solution containing a bromide salt (e.g., sodium bromide). This converts glycidyl esters into more stable 3-monobromopropanediol (3-MBPD) monoesters.

-

Transesterification: A slow acid-catalyzed alcoholysis is performed (e.g., with sulfuric acid in methanol at 40°C for 16 hours) to release free 2-MCPD, 3-MCPD, and 3-MBPD from their respective esters.

-

Extraction: Fatty acid methyl esters (FAMEs) generated during the reaction are removed via liquid-liquid extraction with a non-polar solvent like hexane.

-

Derivatization: The remaining aqueous layer containing the free diols is derivatized with phenylboronic acid (PBA) to form cyclic phenylboronate derivatives, which are more volatile and suitable for GC analysis.

-

Analysis: The derivatives are extracted into hexane and analyzed by GC-MS/MS. Quantification is performed using the isotopic dilution approach.

-

DGF Standard Method C-VI 18 (10) / AOCS Cd 29c-13

-

Principle: A differential method based on a fast, alkaline-catalyzed transesterification. It requires two separate preparations of the same sample to calculate the glycidyl ester content.

-

Methodology:

-

Assay A (Total 3-MCPD + Glycidol): The oil sample is reacted with an alkaline solution (e.g., sodium methoxide in methanol). This rapidly cleaves the esters. Under these conditions, the released glycidol is almost quantitatively converted to 3-MCPD. The reaction is stopped with an acidic sodium chloride solution. The total 3-MCPD is then derivatized with PBA and analyzed by GC-MS. The result represents the sum of the original bound 3-MCPD and the glycidol.

-

Assay B (Genuine 3-MCPD): The procedure is identical to Assay A, but the reaction is stopped with an acidic solution that does not contain chloride (e.g., acidified sodium sulfate). This prevents the conversion of glycidol to 3-MCPD, so the result represents only the genuine bound 3-MCPD content.

-

Calculation: The glycidyl ester content (expressed as glycidol) is calculated by subtracting the result of Assay B from the result of Assay A.

-

Zwagerman-Overman Method (AOCS Cd 29f-21)

-

Principle: An advancement on the fast alkaline cleavage method that uses a dual isotopic labeling strategy to avoid the need for two separate assays, thus improving accuracy and efficiency.

-

Methodology:

-

Sample Preparation: The sample is spiked with two distinct sets of internal standards: isotopically labeled 3-MCPD esters and isotopically labeled glycidyl esters (e.g., ¹³C₃-3-MCPD dipalmitate and d₅-glycidyl palmitate).

-

Transesterification: A fast alkaline-catalyzed cleavage is performed, similar to the DGF method. During this step, some of the released, unlabeled 3-MCPD converts to unlabeled glycidol, while the labeled glycidyl ester standard releases labeled glycidol.

-

Correction: By quantifying the amount of labeled glycidol that results from the degradation of the released 3-MCPD internal standard, a correction factor can be applied. This allows for the accurate quantification of genuine 3-MCPD and glycidol in a single run.

-

Derivatization & Analysis: The subsequent derivatization with PBA and GC-MS analysis are similar to other indirect methods.

-

Direct Analytical Methods (LC-MS based)

Direct methods quantify individual MCPD and glycidyl esters without a prior hydrolysis step.

-

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to separate and detect the intact ester molecules.

-

Methodology:

-

Sample Preparation: The oil sample is typically diluted in an appropriate organic solvent and spiked with an isotopic internal standard (e.g., 1,2-dioleoyl-3-chloropropanediol-d5).

-

Chromatography: The sample is injected into a Liquid Chromatograph, often using a C18 reversed-phase column.

-

Detection: Detection is achieved with a tandem mass spectrometer (MS/MS), usually with positive ion atmospheric pressure chemical ionization (APCI).

-

-

Advantages: Faster sample preparation, no risk of artifact formation from chemical reactions.

-

Disadvantages: Requires a large number of potentially unavailable analytical standards for every possible ester combination, making comprehensive quantification difficult.

Biological Activity and Toxicological Pathways

The primary toxicological concern with this compound and other MCPD esters is their role as a precursor to free 3-MCPD. In the gastrointestinal tract, lipases hydrolyze the ester bonds, releasing 3-MCPD, which is then absorbed into the body. The kidneys are a primary target organ for 3-MCPD toxicity.

Recent studies have elucidated specific signaling pathways involved in 3-MCPD-induced nephrotoxicity, focusing on the induction of regulated cell death mechanisms like apoptosis and necroptosis.

-

Apoptosis Induction: 3-MCPD esters have been shown to activate the JNK signaling pathway. Activated JNK phosphorylates transcription factors like c-Jun and p53. This activation alters the expression of apoptosis-regulating proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2, ultimately leading to programmed cell death in renal tubular cells.

-

Necroptosis and Inflammation: Concurrently, 3-MCPD esters can induce necroptosis, a form of programmed necrosis. This involves the upregulation of key signaling proteins: Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). The activation of this RIPK1/RIPK3/MLKL pathway leads to the phosphorylation of MLKL, triggering cell necroptosis and a subsequent inflammatory response, which contributes to acute kidney injury.

-

Mitochondrial Damage: Other research points to 3-MCPD causing mitochondrial damage in renal cells by disrupting the expression of the rhythmic protein BMAL1. This disruption inhibits the SIRT3/SOD2 pathway, which is crucial for mitochondrial health and managing oxidative stress.

References

The Emergence of MCPD Di-esters in the Food Supply: A Technical History and Toxicological Overview

For Immediate Release

This technical guide provides an in-depth exploration of the history, analysis, and toxicology of monochloropropane-1,2-diol (MCPD) di-esters, process-induced contaminants found in various foodstuffs, particularly refined edible oils. This document is intended for researchers, scientists, and drug development professionals engaged in food safety, toxicology, and public health.

A Historical Perspective on the Discovery of MCPD Di-esters

The journey to understanding MCPD di-esters in food began with the identification of their free form, 3-MCPD. In 1978, 3-MCPD was first identified as a contaminant in acid-hydrolyzed vegetable proteins (acid-HVP), which are used as flavor enhancers.[1] This discovery was followed by the detection of the esterified form in 1980.[2] A significant milestone occurred in 1983 when the Gardner research group first reported the presence of 3-MCPD esters in cooking oils, specifically in rapeseed oil that had been mixed with aniline and refined with hydrochloric acid.[3]

Subsequent research revealed that these heat-induced contaminants are primarily formed during the deodorization step of the refining process for vegetable oils, which involves high temperatures.[4] Palm oil, in particular, has been consistently shown to contain the highest levels of 3-MCPD esters compared to other vegetable oils. The primary health concern associated with MCPD esters is their potential to hydrolyze in the digestive tract, releasing free 3-MCPD, a compound classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."

Quantitative Analysis of 3-MCPD Di-esters in Edible Oils

The concentration of 3-MCPD di-esters, often reported as total 3-MCPD after hydrolysis, varies significantly across different types of edible oils and is influenced by the refining process. The following table summarizes representative historical data on the levels of 3-MCPD esters found in various oils.

| Oil Type | Reported Concentration Range of 3-MCPD Esters (mg/kg) | Year of Report | Reference |

| Refined Palm Oil | 3.5 - 4.9 | 2011 | |

| Refined Palm Oil | 2.29 - 4.10 | 2022 | |

| Refined Palm Olein | Up to 2.5 | 2021 | |

| Refined Olive Oil | Up to 1.5 | 2021 | |

| Peanut Oil (blended with palm oil) | 0.94 - 3.75 | 2022 | |

| Corn Oil | Up to 2.447 | 2021 | |

| Sunflower Oil | Up to 1.817 | 2021 | |

| Soybean Oil | Up to 1.486 | 2021 | |

| Virgin Oils | < 0.1 | 2021 |

Experimental Protocols for Analysis

The analysis of 3-MCPD esters in food matrices has evolved, with several official methods being established. The two primary approaches are indirect methods, which involve the cleavage of the esters to free 3-MCPD followed by derivatization and analysis, and direct methods that analyze the intact esters.

Indirect Method: AOCS Official Method Cd 29a-13 ("Unilever Method")

This method is a widely used indirect approach for the simultaneous determination of 2- and 3-MCPD esters and glycidyl esters.

Principle: Glycidyl esters are first converted to 3-monobromopropanediol (3-MBPD) monoesters. Subsequently, all MCPD and MBPD esters are transesterified to their free forms. The resulting diols are then derivatized with phenylboronic acid (PBA) and quantified by gas chromatography-mass spectrometry (GC-MS).

Detailed Protocol:

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a glass tube.

-

Internal Standard Addition: Add internal standards (deuterated analogues of 3-MCPD and glycidyl esters) to the sample.

-

Bromination: Add an acidified sodium bromide solution to convert glycidyl esters to 3-MBPD monoesters.

-

Transesterification: Add a methanolic solution of sulfuric acid and incubate to release the free MCPD and MBPD from their ester forms.

-

Extraction of Fatty Acid Methyl Esters (FAMEs): Add n-heptane to extract the FAMEs, which are then discarded.

-

Derivatization: Add a solution of phenylboronic acid to the remaining aqueous phase to derivatize the MCPD and MBPD.

-

Extraction of Derivatives: Extract the PBA derivatives with n-heptane.

-

GC-MS Analysis: Analyze the extracted derivatives by GC-MS in selected ion monitoring (SIM) mode.

Indirect Method: DGF Standard Method C-VI 18 (10) ("Kuhlmann Method")

This method is another established indirect approach that consists of two parts to differentiate between 3-MCPD esters and glycidyl esters.

Principle: This method relies on a fast alkaline-catalyzed release of 3-MCPD and glycidol from their esters. In one part of the analysis (Part A), glycidol is converted to 3-MCPD, and the sum of both is determined. In a second part (Part B), only the original 3-MCPD is measured. The glycidyl ester content is then calculated by the difference.

Detailed Protocol:

-

Part A (Sum of 3-MCPD and Glycidol):

-

Sample Preparation and Internal Standard Addition: Similar to the AOCS method.

-

Alkaline Transesterification: Add a methanolic solution of sodium hydroxide to release 3-MCPD and glycidol.

-

Conversion and Derivatization: Stop the reaction with an acidic solution containing chloride, which converts glycidol to 3-MCPD. Derivatize the total 3-MCPD with PBA.

-

Extraction and GC-MS Analysis: Extract the derivative and analyze by GC-MS.

-

-

Part B (3-MCPD only):

-

Sample Preparation and Internal Standard Addition: As in Part A.

-

Alkaline Transesterification: Same as Part A.

-

Derivatization without Conversion: Stop the reaction with an acidic solution without chloride. Derivatize the 3-MCPD with PBA.

-

Extraction and GC-MS Analysis: Extract the derivative and analyze by GC-MS.

-

-

Calculation: The glycidol content is calculated by subtracting the result of Part B from Part A.

Toxicological Mechanisms of 3-MCPD

The primary toxicological concerns of 3-MCPD di-esters stem from the in-vivo release of free 3-MCPD, which has been shown to target the kidneys and the male reproductive system in animal studies.

Nephrotoxicity Signaling Pathways

3-MCPD induces kidney damage through the activation of several signaling pathways leading to apoptosis and necroptosis of renal tubular cells.

-

JNK/p53 Pathway: 3-MCPD esters can activate the c-Jun N-terminal kinase (JNK) pathway, which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 then promotes apoptosis by modulating the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.

-

RIPK1/RIPK3/MLKL Pathway: 3-MCPD esters can also induce necroptosis, a form of programmed necrosis. This involves the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3), which then phosphorylate Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

Male Reproductive Toxicity Signaling Pathway

In the male reproductive system, 3-MCPD has been shown to impair spermatogenesis by disrupting androgen receptor (AR) signaling in Sertoli cells.

-

Androgen Receptor Downregulation: 3-MCPD downregulates the expression of the androgen receptor in the testes. This disruption of testosterone signaling in Sertoli cells inhibits the secretion of factors necessary for meiosis, leading to impaired sperm production. Additionally, 3-MCPD can induce an inflammatory response in Leydig and Sertoli cells through the activation of the NLRP3 inflammasome.

Experimental Workflow for Toxicological Assessment

Toxicological studies are crucial for understanding the health risks associated with MCPD di-esters. A common experimental design is the 13-week subchronic oral toxicity study in rats.

Detailed Protocol Outline:

-

Animal Model: Fischer 344 (F344) or Sprague-Dawley (SD) rats are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the study begins.

-

Group Assignment: Animals are randomly assigned to control and treatment groups (e.g., low, medium, and high dose).

-

Dose Administration: The test substance (e.g., 3-MCPD di-oleate) is administered orally via gavage for 13 weeks, typically 5 days a week. The vehicle is often an edible oil like olive oil. Doses are selected based on previous acute toxicity studies.

-

In-life Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly to assess general health and growth.

-

-

Terminal Procedures:

-

At the end of the 13-week period, animals are euthanized.

-

Blood Collection: Blood is collected for hematology and clinical chemistry analysis to assess organ function.

-

Necropsy: A full necropsy is performed, and the weights of key organs (kidneys, liver, testes, etc.) are recorded.

-

-

Histopathology: Tissues from target organs are preserved, processed, and examined microscopically for any pathological changes.

-

Data Analysis: Statistical analysis is performed to determine any dose-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

The discovery of MCPD di-esters in food, particularly in refined edible oils, has prompted significant research into their formation, analysis, and toxicological effects. While analytical methods have become more sophisticated, allowing for accurate quantification, the toxicological data, primarily from animal studies, indicate potential risks to kidney and male reproductive health. This technical guide provides a foundational understanding of the key historical and scientific aspects of MCPD di-esters, serving as a valuable resource for professionals in the field. Continued research and mitigation strategies within the food industry are essential to minimize consumer exposure to these process contaminants.

References

- 1. Disruption of androgen receptor signaling in males by environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myfoodresearch.com [myfoodresearch.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-MCPD Dioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) esters are process-induced chemical contaminants found in refined vegetable oils and fats, and consequently in many processed foods.[1] These compounds are formed during the deodorization step of refining when fats and oils are heated to high temperatures in the presence of chloride ions.[2] 3-MCPD exists in both free and esterified forms, with the latter, including 3-MCPD dioleate, being the predominant form in edible oils.[1] Due to the potential health risks associated with 3-MCPD, including its classification by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), accurate and reliable analytical methods for its quantification are crucial for food safety and quality control.[1][3]

This document provides detailed application notes and experimental protocols for the quantification of 3-MCPD dioleate, targeting researchers, scientists, and professionals in drug development who may encounter these compounds in various matrices. The methods described herein focus on both indirect and direct approaches, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) respectively.

Analytical Approaches

The quantification of 3-MCPD esters, such as 3-MCPD dioleate, can be broadly categorized into two main approaches: indirect and direct methods.

-

Indirect Methods: These methods are currently more established and widely used. They involve the cleavage of the fatty acid esters to release the free 3-MCPD, which is then derivatized to enhance its volatility for GC-MS analysis. The total 3-MCPD content is measured, representing the sum of all its ester forms.

-

Direct Methods: These methods, typically employing LC-MS/MS, allow for the direct measurement of the intact 3-MCPD esters without the need for hydrolysis and derivatization. This approach provides more specific information about the individual ester profiles but can be challenged by the large number of possible ester combinations and the availability of analytical standards.

Data Presentation

The following tables summarize the performance characteristics of various analytical methods for the quantification of 3-MCPD and its esters.

Table 1: Performance Characteristics of Indirect GC-MS Methods for 3-MCPD Quantification

| Parameter | Method 1 (Acidic Transesterification) | Method 2 (Enzymatic Hydrolysis & PBA Derivatization) | Method 3 (AOCS Cd 29c-13) |

| Limit of Detection (LOD) | 0.11 mg/kg | 0.02 mg/kg (for glycidol) | 6 ppb (calculated) |

| Limit of Quantification (LOQ) | 0.14 mg/kg | 0.1 mg/kg (for glycidol) | 20 ppb |

| Recovery | 92.80% - 105.22% | Good accuracy reported | Not explicitly stated |

| **Linearity (R²) ** | >0.99 | >0.99 | Not explicitly stated |

| Derivatizing Agent | Phenylboronic Acid (PBA) | Phenylboronic Acid (PBA) | Phenylboronic Acid (PBA) |

| Instrumentation | GC-MS | GC-MS | GC-MS/MS |

Table 2: Performance Characteristics of Direct LC-MS/MS Methods for 3-MCPD Ester Quantification

| Parameter | Method 1 | Method 2 (Infant Formula) |

| Limit of Quantification (LOQ) | 0.02 - 0.08 mg/kg (depending on ester type) | Not explicitly stated |

| Recovery | Not explicitly stated | 84.9% - 109.0% |

| Repeatability (RSDr%) | 5.5% - 25.5% | 0.6% - 9.5% |

| Instrumentation | LC-MS/MS | LC-MS/MS |

Experimental Protocols

Protocol 1: Indirect Quantification of 3-MCPD Dioleate via GC-MS

This protocol is based on the principle of acidic transesterification to release free 3-MCPD, followed by derivatization with phenylboronic acid (PBA) and analysis by GC-MS.

1. Sample Preparation and Transesterification a. Weigh 100 mg (± 5 mg) of the oil or fat sample into a clean glass tube. b. Dissolve the sample in 0.5 mL of tetrahydrofuran and vortex for 20 seconds. c. Add 80 µL of an internal standard solution (e.g., 3-MCPD-d5). d. Add 1.8 mL of methanolic sulfuric acid solution (1.8% v/v) and vortex for another 20 seconds. e. Cap the tube and incubate in a water bath at 40°C for 16 hours. f. After incubation, allow the tube to cool to room temperature. g. Add 1 mL of 7% sodium bicarbonate solution to neutralize the reaction and vortex for 30 seconds.

2. Extraction of Free 3-MCPD a. Add 2 mL of n-hexane and vortex for 30 seconds to extract the fatty acid methyl esters (FAMEs). b. Centrifuge to separate the phases and discard the upper hexane layer. c. Repeat the hexane extraction. d. Add 1 g of sodium chloride to the aqueous layer and vortex. e. Extract the free 3-MCPD with 2 x 1.5 mL of diethyl ether. f. Combine the diethyl ether extracts and dry over anhydrous sodium sulfate.

3. Derivatization with Phenylboronic Acid (PBA) a. Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen. b. Add 100 µL of a saturated PBA solution in diethyl ether to the residue. c. Sonicate for 30 minutes at 40°C. d. Evaporate the reaction mixture to near dryness under a gentle stream of nitrogen. e. Re-dissolve the residue in 1 mL of n-hexane for GC-MS analysis.

4. GC-MS Analysis a. GC System: Agilent 7890B GC system or equivalent. b. Mass Selective Detector: Agilent 5977B or equivalent, operated in electron impact (EI) mode. c. Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm) or equivalent. d. Carrier Gas: Helium at a constant flow of 1.4 mL/min. e. Injector Temperature: 250°C. f. Injection Volume: 1 µL, splitless mode. g. Oven Temperature Program: 50°C (hold 1 min), then ramp to 145°C at 40°C/min (hold 5 min), then to 160°C at 2°C/min, and finally to 320°C at 40°C/min (hold 5 min). h. MSD Conditions: Transfer line temperature 250°C, ion source temperature 230°C. i. Quantification: Based on the response ratio of quantifier ions of the 3-MCPD-PBA derivative and the internal standard (3-MCPD-d5-PBA derivative) in selected ion monitoring (SIM) mode. Characteristic ions for the 3-MCPD derivative are m/z 91, 147, and 196, while for the deuterated internal standard they are m/z 93, 150, and 201.

Protocol 2: Direct Quantification of 3-MCPD Dioleate via LC-MS/MS

This protocol describes a direct method for the analysis of intact 3-MCPD esters.

1. Sample Preparation and Cleanup a. Dissolve the oil or fat sample in a mixture of tert-butyl methyl ether and ethyl acetate (4:1, v/v). b. Purify the sample using solid-phase extraction (SPE) with two cartridges in series: a C18 cartridge followed by a silica cartridge. c. Elute the 3-MCPD esters from the silica cartridge with an appropriate solvent mixture.

2. LC-MS/MS Analysis a. LC System: An Agilent 1290 Infinity LC system or equivalent. b. Mass Spectrometer: An Agilent 6460 Triple Quadrupole LC/MS system or equivalent. c. Chromatographic Column: A suitable reversed-phase column for lipid analysis. d. Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable additive (e.g., ammonium formate). e. Ionization Mode: Electrospray Ionization (ESI) in positive mode. f. MS/MS Detection: Monitor specific precursor-to-product ion transitions for different 3-MCPD dioleate species in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Caption: Indirect GC-MS workflow for 3-MCPD dioleate.